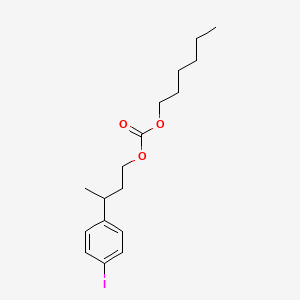

hexyl 3-(4-iodophenyl)butyl carbonate

Description

The Strategic Role of Carbonate Linkages in Contemporary Organic Synthesis and Chemical Tool Development

The carbonate functional group, characterized by a carbonyl group flanked by two alkoxy groups, is a versatile entity in organic chemistry. wikipedia.org Organic carbonates are not merely static linkers; they are dynamic functional groups that can participate in a wide array of chemical transformations. mdpi.com Their applications range from serving as solvents and electrolyte components in lithium-ion batteries to acting as key intermediates in the synthesis of polymers and pharmaceuticals. wikipedia.orgspecificpolymers.com

In the realm of organic synthesis, cyclic carbonates, in particular, have gained significant attention as precursors to a variety of functionalized molecules through ring-opening reactions. mdpi.comresearchgate.net Acyclic carbonates, such as the one present in hexyl 3-(4-iodophenyl)butyl carbonate, are instrumental as protecting groups for alcohols and as reagents in carbonylation reactions. google.com The synthesis of both symmetrical and unsymmetrical carbonates is a field of active research, with methods being developed to improve efficiency and environmental benignity, often utilizing carbon dioxide as a C1 feedstock. rsc.orgmdpi.com The presence of a carbonate linkage can influence a molecule's conformational rigidity, polarity, and ability to engage in hydrogen bonding, all of which are critical parameters in the design of chemical tools and bioactive molecules. wikipedia.org

The versatility of the carbonate group is further highlighted by its role in the development of polycarbonates, a class of polymers with widespread applications, and in the synthesis of non-isocyanate polyurethanes, offering a greener alternative to traditional polyurethane production. wikipedia.orgspecificpolymers.com

Significance of Organoiodine Compounds in Modern Synthetic Transformations and Functional Material Design

Organoiodine compounds are pivotal reagents and intermediates in modern organic synthesis. wikipedia.org The carbon-iodine (C-I) bond, being the weakest of the carbon-halogen bonds, imparts high reactivity, making aryl iodides excellent substrates in a multitude of transition metal-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.net Reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings frequently employ aryl iodides to construct complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Beyond their utility in cross-coupling, hypervalent iodine reagents have emerged as mild and selective oxidizing agents, offering an environmentally benign alternative to many heavy metal-based oxidants. rsc.org These reagents are capable of facilitating a wide range of transformations, including hydroxylations, aminations, and rearrangements. acs.org

In the domain of functional materials, the high atomic number of iodine makes it an effective absorber of X-rays. radiopaedia.org This property is exploited in the design of iodinated contrast agents for medical imaging techniques like computed tomography (CT). radiologykey.commdpi.comwikipedia.orguwaterloo.ca The development of novel iodinated organic molecules for this purpose is an active area of research, aiming to improve efficacy and reduce toxicity. mdpi.com

Contextualizing "hexyl 3-(4-iodophenyl)butyl carbonate" within the Landscape of Complex Organic Architectures and Synthetic Accessibility

"Hexyl 3-(4-iodophenyl)butyl carbonate" is a molecule that synergistically combines the functionalities of a carbonate linkage and an organoiodine group. Its structure, featuring a hexyl carbonate ester attached to a 3-(4-iodophenyl)butyl moiety, presents a scaffold with distinct regions of varying polarity and reactivity. The iodophenyl group serves as a prime site for synthetic elaboration via cross-coupling reactions, allowing for the attachment of a wide range of substituents. The carbonate linkage, on the other hand, can act as a stable linker or be designed for specific cleavage under certain conditions.

While specific research on "hexyl 3-(4-iodophenyl)butyl carbonate" is not extensively documented in publicly available literature, its synthesis can be envisioned through established methodologies for carbonate formation. A plausible synthetic route could involve the reaction of 3-(4-iodophenyl)butan-1-ol with hexyl chloroformate in the presence of a base. Alternatively, a three-component coupling of an alcohol, carbon dioxide, and an alkyl halide could be employed. mdpi.com The starting material, 3-(4-iodophenyl)butan-1-ol, could potentially be synthesized from 4-iodoacetophenone through a series of standard organic transformations.

The physicochemical properties of "hexyl 3-(4-iodophenyl)butyl carbonate" can be predicted based on its structure. These predicted properties are summarized in the table below.

| Property | Predicted Value | Unit |

|---|---|---|

| Molecular Formula | C17H25IO3 | |

| Molecular Weight | 404.28 | g/mol |

| Boiling Point | 415.3 | °C at 760 mmHg |

| Flash Point | 204.9 | °C |

| Density | 1.332 | g/cm³ |

| Vapor Pressure | 4.18E-07 | mmHg at 25°C |

| Refractive Index | 1.531 | |

| LogKow (Octanol-Water Partition Coefficient) | 6.04 |

Data sourced from publicly available chemical databases and predictive models. epa.govlookchem.com

Unaddressed Research Questions and Emerging Directions in the Academic Study of Related Carbonate Systems and Iodinated Scaffolds

The lack of specific studies on "hexyl 3-(4-iodophenyl)butyl carbonate" highlights a gap in the exploration of multifunctional organic compounds. This presents several unaddressed research questions and opens up emerging directions for investigation.

Key Unaddressed Research Questions:

Detailed Synthetic Optimization and Scope: What are the most efficient and scalable synthetic routes to "hexyl 3-(4-iodophenyl)butyl carbonate" and its analogues? Can green chemistry principles be effectively applied to its synthesis, for instance, by utilizing CO2 as a reagent?

Reactivity and Functionalization: How does the interplay between the carbonate and the iodophenyl groups influence the reactivity of the molecule? Can the iodophenyl group be selectively functionalized through various cross-coupling reactions without affecting the integrity of the carbonate linkage?

Material Science Applications: Could this molecule or its derivatives serve as monomers for the synthesis of novel functional polymers? Would the presence of the iodine atom impart useful properties such as increased refractive index or X-ray attenuation to the resulting materials?

Biological Activity: Does "hexyl 3-(4-iodophenyl)butyl carbonate" or its derivatives exhibit any interesting biological activities? The combination of a lipophilic hexyl chain and a functionalizable aromatic ring could be a starting point for the design of new molecular probes or therapeutic agents.

Emerging Research Directions:

Development of Novel Chemical Probes: The iodophenyl group can be readily converted to other functional groups, including radiolabels (e.g., radioiodine isotopes), making this scaffold a potential precursor for the development of imaging agents for techniques like SPECT or PET.

Design of "Clickable" Scaffolds: The iodoaryl group is a versatile handle for post-synthetic modification. This could be exploited in the context of "click chemistry" by converting the iodide to an azide (B81097) or alkyne, allowing for easy conjugation to other molecules.

Exploration in Supramolecular Chemistry: The structural features of this molecule, including its potential for halogen bonding involving the iodine atom, could be explored in the context of crystal engineering and the design of self-assembling systems.

Structure

3D Structure

Properties

CAS No. |

60075-84-5 |

|---|---|

Molecular Formula |

C17H25IO3 |

Molecular Weight |

404.3 g/mol |

IUPAC Name |

hexyl 3-(4-iodophenyl)butyl carbonate |

InChI |

InChI=1S/C17H25IO3/c1-3-4-5-6-12-20-17(19)21-13-11-14(2)15-7-9-16(18)10-8-15/h7-10,14H,3-6,11-13H2,1-2H3 |

InChI Key |

CSNJHTNBRRBHSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)OCCC(C)C1=CC=C(C=C1)I |

Origin of Product |

United States |

State of the Art Synthetic Methodologies for Hexyl 3 4 Iodophenyl Butyl Carbonate

Rational Design of Precursors and Comprehensive Retrosynthetic Analysis

The critical stereocenter in the target molecule originates from the chiral 3-(4-iodophenyl)butan-1-ol precursor. The enantioselective synthesis of this alcohol is paramount and can be achieved through several state-of-the-art methods, primarily involving the asymmetric reduction of the corresponding prochiral ketone, 4-(4-iodophenyl)butan-2-one.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols due to its high enantioselectivity and mild reaction conditions. researchgate.netmagtech.com.cn Various microorganisms and isolated enzymes, such as ketoreductases (KREDs), are capable of reducing ketones to their corresponding alcohols with excellent stereocontrol. nih.gov For instance, strains of Pichia jadinii and Candida krusei have been successfully employed for the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol with high yield and enantiomeric excess (e.e.). nih.govnih.gov This approach can be adapted for the synthesis of 3-(4-iodophenyl)butan-1-ol by employing a suitable microbial strain or a commercially available ketoreductase.

Alternatively, chemo-catalytic asymmetric hydrogenation provides a robust method for the synthesis of chiral alcohols. Catalytic systems based on noble metals like ruthenium, rhodium, and iridium, in combination with chiral ligands, are highly effective for the enantioselective reduction of ketones. The Noyori-Ikariya catalyst, for example, is well-known for its high efficiency in the asymmetric transfer hydrogenation of aromatic ketones in water, offering a green and efficient route.

The following table summarizes representative examples of enantioselective reduction of ketones to chiral alcohols, illustrating the potential of these methods for the synthesis of 3-(4-iodophenyl)butan-1-ol.

| Catalyst/Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e., %) |

| Pichia jadinii HBY61 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 85.1 | >99 |

| Candida krusei ZJB-09162 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 92.3 | >99 |

| Ru-Ts-dpen | Acetophenone | (R)-1-Phenylethanol | >95 | 97 |

| Ketoreductase (KRED) | Ethyl 4-chloroacetoacetate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 95 | >99 |

The preparation of the hexyl carbonate moiety should ideally avoid hazardous reagents like phosgene (B1210022). Modern approaches focus on sustainable C1 sources, with carbon dioxide (CO2) being the most attractive option. nih.govacs.org The direct synthesis of dialkyl carbonates from alcohols and CO2 is a green alternative, though it often requires high pressure and temperature. psu.edu

A more practical and sustainable approach for introducing the hexyl carbonate group is through the use of hexyl chloroformate analogues or by in-situ generation of the reactive species. Recent advancements have focused on developing safer alternatives to phosgene. For instance, the "photo-on-demand" synthesis method allows for the efficient generation of chloroformates from the corresponding alcohol and chloroform, a commercially available solvent, using light. kobe-u.ac.jp This method avoids the direct handling of highly toxic phosgene.

Another sustainable strategy involves the use of dimethyl carbonate (DMC) or diethyl carbonate (DEC) as green carbonylating agents in transesterification reactions. These reagents are less toxic than phosgene and its derivatives and are produced through environmentally benign processes.

The following table highlights different approaches for the preparation of carbonate reagents, emphasizing sustainable methods.

| Carbonyl Source | Reagent/Catalyst | Conditions | Product | Advantages |

| Phosgene | 1-Hexanol | Low temperature | Hexyl chloroformate | High reactivity |

| Chloroform/Light | 1-Hexanol | Room temperature | Hexyl chloroformate | Phosgene-free, in-situ generation |

| CO2 | 1-Hexanol, Dehydrating agent | High pressure, High temperature | Dihexyl carbonate | Utilizes a renewable C1 source |

| Dimethyl Carbonate | 1-Hexanol, Basic catalyst | Moderate temperature | Methyl hexyl carbonate | Green reagent, mild conditions |

Advanced Carbonate Bond Formation Strategies for Enhanced Yield and Selectivity

The direct carbonylation of alcohols using CO2 is a highly atom-economical and environmentally friendly approach to carbonate synthesis. researchgate.net This transformation can be catalyzed by a variety of homogeneous and heterogeneous catalysts. acs.orgrsc.orgbohrium.commdpi.com Metal-organic frameworks (MOFs) and ionic liquids have shown significant promise as catalysts for the cycloaddition of CO2 to epoxides, a related reaction that highlights the potential for CO2 activation. rsc.org

For the synthesis of acyclic carbonates like hexyl 3-(4-iodophenyl)butyl carbonate, a three-component coupling of the alcohol, an alkyl halide (e.g., hexyl bromide), and CO2 can be employed. nih.gov This reaction is often promoted by a base, such as potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). nih.gov This method provides a direct and efficient route to unsymmetrical carbonates under relatively mild conditions.

The following table presents various catalytic systems for the synthesis of organic carbonates using CO2.

| Catalyst System | Substrates | Product | Yield (%) |

| AgCl/[Bmim][OAc] | Propargylic alcohol, Primary alcohol, CO2 | Asymmetrical organic carbonate | up to 100 |

| K2CO3/TBAI | Benzyl alcohol, Benzyl bromide, CO2 | Dibenzyl carbonate | 95 |

| MOF-5/TBAB | Propylene oxide, CO2 | Propylene carbonate | >99 |

| [bmim]Br | Various epoxides, CO2 | Cyclic carbonates | 90-98 |

Transesterification is a widely used and efficient method for the synthesis of asymmetric carbonates. masterorganicchemistry.com This approach typically involves the reaction of an alcohol with a dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), in the presence of a catalyst. mdpi.com Basic catalysts, such as potassium carbonate or sodium methoxide, are commonly employed to facilitate the reaction. researchgate.net Lipase-catalyzed transesterification offers a green and highly selective alternative, particularly for sensitive substrates. researchgate.net

The reaction of 3-(4-iodophenyl)butan-1-ol with a hexyl carbonate derivative, such as dihexyl carbonate or a mixed carbonate like methyl hexyl carbonate, in the presence of a suitable catalyst would lead to the desired product. The equilibrium of the reaction can be shifted towards the product by removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) if DMC is used as the hexyl carbonate source).

The table below provides examples of transesterification reactions for the synthesis of carbonates.

| Carbonate Source | Alcohol Substrate | Catalyst | Product | Yield (%) |

| Dimethyl Carbonate | Allyl alcohol | Sodium alkoxide | Allyl methyl carbonate/Diallyl carbonate | 69 (conversion) |

| Diethyl Carbonate | Glycerol | Basic ionic liquid | Glycerol carbonate | >95 |

| Diphenyl Carbonate | Various diols | TBD (organocatalyst) | Cyclic carbonates | >99 |

| Dimethyl Carbonate | Palm kernel oil | Lipase | Fatty acid methyl esters | High |

In cases where direct carbonylation or transesterification is not efficient, particularly with sterically hindered alcohols, the use of coupling reagents can facilitate the formation of the carbonate bond. These reagents activate the carboxylic acid (or a carbonic acid monoester) to promote its reaction with the alcohol.

While classic coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are effective, the removal of byproducts can be challenging. morressier.com Modern coupling reagents have been developed to overcome these limitations. Urinium/aminium-based reagents such as HBTU, HATU, and COMU are highly efficient and lead to cleaner reactions. peptide.com COMU, in particular, is noted for its high reactivity and improved safety profile compared to benzotriazole-based reagents. peptide.com

For the synthesis of hexyl 3-(4-iodophenyl)butyl carbonate, a strategy could involve the reaction of 3-(4-iodophenyl)butan-1-ol with a carbonic acid monoester (e.g., hexyl hydrogen carbonate) in the presence of a suitable coupling reagent. Alternatively, the alcohol can be reacted with an activated carbonate species, such as that formed from a chloroformate and a nucleophilic catalyst.

The following table lists several coupling reagents and their applications in ester and amide bond formation, which are analogous to carbonate synthesis.

| Coupling Reagent | Activating Group | Key Features |

| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | Widely used, insoluble urea (B33335) byproduct |

| HBTU/HATU | Benzotriazole-based uronium/aminium | High efficiency, often used with HOBt/HOAt |

| COMU | Oxymabased uronium | High reactivity, safer byproducts, soluble |

| PyBOP | Phosphonium-based | Effective for hindered couplings |

Optimization of Reaction Conditions and Considerations for Process Scalability in Laboratory Synthesis

The laboratory-scale synthesis of hexyl 3-(4-iodophenyl)butyl carbonate is most commonly achieved through the reaction of 3-(4-iodophenyl)butanol with hexyl chloroformate. This method, a variation of the Schotten-Baumann reaction, provides a direct and efficient route to the desired asymmetric carbonate. The optimization of this synthesis is crucial for maximizing yield and purity while ensuring the process is reproducible and scalable. Key parameters that are systematically varied include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants.

A typical laboratory procedure involves the slow addition of hexyl chloroformate to a solution of 3-(4-iodophenyl)butanol in a suitable solvent containing a base. The base is essential to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the reaction to completion and preventing acid-catalyzed side reactions. Pyridine is a commonly employed base in such acylation reactions as it also serves as a nucleophilic catalyst. nih.gov Alternative bases, such as triethylamine (B128534) or N,N-diisopropylethylamine, can also be utilized.

The choice of solvent is critical and is often dictated by the solubility of the reactants and the reaction temperature. Aprotic solvents such as dichloromethane, diethyl ether, or tetrahydrofuran (B95107) are generally preferred to avoid side reactions with the solvent. The reaction temperature is another important variable that requires careful control. While the reaction can often proceed at room temperature, cooling to 0 °C during the addition of the chloroformate is a common practice to manage the exothermicity of the reaction and minimize the formation of byproducts.

Systematic optimization studies are typically conducted to identify the ideal combination of these parameters. A design of experiments (DoE) approach can be employed to efficiently explore the parameter space. The following table illustrates a hypothetical optimization of the reaction conditions, demonstrating the impact of different bases and temperatures on the reaction yield.

Table 1: Optimization of Reaction Conditions for the Synthesis of Hexyl 3-(4-iodophenyl)butyl Carbonate

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyridine | Dichloromethane | 0 to 25 | 4 | 85 |

| 2 | Triethylamine | Dichloromethane | 0 to 25 | 4 | 78 |

| 3 | N,N-Diisopropylethylamine | Dichloromethane | 0 to 25 | 6 | 75 |

| 4 | Pyridine | Dichloromethane | 25 | 4 | 82 |

| 5 | Pyridine | Tetrahydrofuran | 0 to 25 | 5 | 80 |

When considering the scalability of this synthesis from a milligram to a multi-gram laboratory scale, several factors must be addressed. labmanager.comresearchgate.net Heat management becomes more critical as the reaction volume increases due to the change in the surface-area-to-volume ratio. acs.org For larger-scale reactions, maintaining a low temperature during the addition of hexyl chloroformate may require an ice-salt bath or a cryocooler to effectively dissipate the heat generated. The rate of addition of the chloroformate also needs to be carefully controlled to prevent a rapid temperature increase.

Mixing is another important consideration for process scalability. reddit.com Inefficient stirring can lead to localized high concentrations of reactants and byproducts, which can result in the formation of impurities. The geometry of the reaction vessel and the type of stirrer should be chosen to ensure homogeneous mixing throughout the reaction.

Finally, the work-up procedure must be adapted for larger scales. The volumes of aqueous solutions used for washing the organic phase will increase, and the efficiency of phase separation in larger separatory funnels can be a practical challenge. The use of saturated brine washes can aid in breaking up emulsions and improving the separation of the layers.

Rigorous Post-Synthetic Purification and Isolation Techniques for Achieving Research-Grade Purity

Following the synthesis and initial work-up of hexyl 3-(4-iodophenyl)butyl carbonate, the crude product typically contains unreacted starting materials, the base, and various side products. Achieving research-grade purity (>98%) necessitates a multi-step purification strategy, generally involving liquid-liquid extraction, column chromatography, and potentially recrystallization.

The initial purification step after the reaction is a thorough aqueous work-up. The reaction mixture is typically diluted with an organic solvent and washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove the basic catalyst, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine to reduce the water content in the organic layer. nih.gov

The primary purification method for non-polar to moderately polar organic compounds like hexyl 3-(4-iodophenyl)butyl carbonate is flash column chromatography using silica (B1680970) gel as the stationary phase. orgsyn.orgyoutube.com The selection of an appropriate eluent system is critical for achieving good separation. rochester.edu This is typically determined by thin-layer chromatography (TLC) analysis of the crude product. A solvent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate, is chosen to provide a retention factor (Rf) for the desired product in the range of 0.2-0.4. Gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can be employed for more complex mixtures. rochester.edu

For the final polishing of the compound to achieve high purity, recrystallization can be an effective technique if the material is a solid at room temperature. mt.comyoutube.com The choice of solvent is paramount; the ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. rochester.edu Common solvent systems for recrystallization include mixtures of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexanes. The process involves dissolving the compound in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals, leaving impurities in the mother liquor.

The purity of the final product is assessed at each stage of the purification process using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netlcms.cznih.govsruc.ac.uk The following table provides a representative overview of the purity profile of hexyl 3-(4-iodophenyl)butyl carbonate throughout the purification process.

Table 2: Purity Profile of Hexyl 3-(4-iodophenyl)butyl Carbonate During Purification

| Purification Stage | Analytical Method | Purity (%) |

|---|---|---|

| Crude Product (Post-Workup) | HPLC | ~85 |

| After Column Chromatography | HPLC | >97 |

| After Recrystallization | HPLC | >99 |

| Final Product | ¹H NMR | Consistent with structure, >99% |

Advanced Spectroscopic and Analytical Characterization of Hexyl 3 4 Iodophenyl Butyl Carbonate

In-Depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Specific NMR data for hexyl 3-(4-iodophenyl)butyl carbonate has not been found in published literature. The analysis below is a theoretical expectation of the data that would be obtained.

Multi-Nuclear NMR (¹H, ¹³C, ¹²⁷I) for Elucidating Electronic Environments and Connectivity Patterns

Multi-nuclear NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.

¹H NMR: A proton NMR spectrum would confirm the presence of all non-exchangeable protons and their respective chemical environments. The spectrum would be expected to show distinct signals for the aromatic protons on the iodophenyl ring, the protons of the butyl chain, and those of the hexyl chain. Integration of these signals would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would reveal proton-proton coupling, thus establishing the connectivity of the carbon skeleton.

¹³C NMR: A carbon-13 NMR spectrum would identify all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the carbonate group (expected at a characteristic downfield shift), the aromatic carbons (with the carbon bearing the iodine atom showing a distinct shift due to the halogen's electronic effect), and the aliphatic carbons of the butyl and hexyl chains. rsc.orgsigmaaldrich.com

¹²⁷I NMR: Iodine-127 NMR is a less common technique due to the quadrupolar nature of the iodine nucleus, which often results in very broad signals. However, if obtainable, the ¹²⁷I NMR spectrum would provide direct information about the electronic environment around the iodine atom, which can be influenced by substituent effects on the phenyl ring and intermolecular interactions.

Expected ¹H and ¹³C NMR Data (Theoretical) This table is a theoretical representation and not based on experimental data.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~155 |

| Aromatic CH (ortho to I) | ~7.6 | ~138 |

| Aromatic CH (meta to I) | ~7.0 | ~130 |

| Aromatic C-I | - | ~92 |

| O-CH₂ (hexyl) | ~4.1 | ~68 |

| CH (butyl chain) | ~4.9 | ~75 |

Advanced Two-Dimensional NMR Techniques (e.g., DOSY, ROESY/NOESY) for Molecular Diffusion, Spatial Proximity, and Dynamic Studies

Experimental data from 2D NMR studies for this specific compound are not available.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion coefficient of the molecule. For a pure sample of hexyl 3-(4-iodophenyl)butyl carbonate, all signals would align in a single row, confirming that they belong to a single molecular entity. This would also provide the diffusion coefficient, which can be used to estimate the molecule's hydrodynamic radius.

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These experiments are crucial for determining the three-dimensional structure and conformational preferences of a molecule in solution. They detect through-space correlations between protons that are in close proximity. For this compound, NOESY or ROESY would reveal spatial relationships between the protons of the hexyl and butyl chains and the aromatic ring, providing insights into the molecule's preferred folding and orientation in solution.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Molecular Formula Confirmation and Elucidation of Fragmentation Pathways

While predicted mass spectrometry data for a similar compound, hexyl 1-(4-iodophenyl)ethyl carbonate, exists, specific experimental HRMS or MS/MS data for hexyl 3-(4-iodophenyl)butyl carbonate is not published. uni.lu

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion. This measurement is used to confirm the elemental composition and thus the molecular formula (C₁₇H₂₅IO₃) of the compound with high confidence.

MS/MS: Tandem mass spectrometry involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. Expected fragmentation pathways for hexyl 3-(4-iodophenyl)butyl carbonate would likely include the loss of the hexyl group, cleavage of the carbonate ester bonds, and fragmentation of the butyl chain.

Predicted Fragmentation Data (Theoretical) This table is a theoretical representation and not based on experimental data.

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 404.0848 | [M]⁺ (Molecular Ion for C₁₇H₂₅IO₃) |

| 319.0559 | [M - C₆H₁₃]⁺ |

| 217.9619 | [I-C₆H₄-CH-CH₃]⁺ |

| 201.9670 | [I-C₆H₄]⁺ |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Specific Functional Group Identification and Insights into Molecular Vibrational Modes

No experimental FTIR or Raman spectra for hexyl 3-(4-iodophenyl)butyl carbonate have been reported.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The spectrum would be expected to show characteristic absorption bands for the key functional groups. A strong band around 1740 cm⁻¹ would indicate the C=O (carbonyl) stretch of the carbonate group. Bands in the 2850-3000 cm⁻¹ region would correspond to C-H stretching vibrations of the aliphatic hexyl and butyl chains. C-O stretching of the carbonate would appear in the 1000-1300 cm⁻¹ range, and vibrations related to the para-substituted aromatic ring would be observed in the fingerprint region. sapub.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. The C=O stretch would also be visible, though potentially weaker than in the FTIR spectrum. Aromatic ring vibrations and C-I bond vibrations are often strong in Raman spectra, providing a clear signature for the iodophenyl moiety. sapub.orgarxiv.org

Expected Vibrational Frequencies (Theoretical) This table is a theoretical representation and not based on experimental data.

| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (aliphatic) | 2850-2960 | 2850-2960 |

| C=O Stretch (carbonate) | ~1740 (strong) | ~1740 (weak/medium) |

| C-O Stretch (carbonate) | 1000-1300 | 1000-1300 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (strong) |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Stereochemical Assignment and Conformational Preferences of Enantiopure Forms

No chiroptical data for this compound is available. Since the molecule possesses a stereocenter at the 3-position of the butyl group, it can exist as enantiomers.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. If enantiomerically pure samples of (R)- or (S)-hexyl 3-(4-iodophenyl)butyl carbonate were analyzed, they would produce mirror-image ECD spectra. The sign and intensity of the Cotton effects in the spectrum are highly sensitive to the absolute configuration of the stereocenter and the conformational preferences of the molecule, particularly the orientation of the chromophores (the iodophenyl and carbonate groups).

X-ray Diffraction Analysis for Unambiguous Solid-State Structure Determination and Polymorphism Studies

There are no published reports of the single-crystal X-ray diffraction of hexyl 3-(4-iodophenyl)butyl carbonate.

X-ray Diffraction: This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comresearchgate.net An analysis would provide exact bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's connectivity and solid-state conformation. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any significant intermolecular interactions like halogen bonding involving the iodine atom. Studies on different crystalline forms would allow for the characterization of potential polymorphism.

Mechanistic Investigations into the Chemical Reactivity of Hexyl 3 4 Iodophenyl Butyl Carbonate

Kinetics and Thermodynamics of Carbonate Linkage Hydrolysis and Transesterification Pathways

The carbonate ester is a key functional group in the molecule, susceptible to nucleophilic attack, leading to either hydrolysis or transesterification. The kinetics and thermodynamics of these processes are highly dependent on the reaction conditions.

The stability of the carbonate linkage in hexyl 3-(4-iodophenyl)butyl carbonate is significantly influenced by pH. The hydrolysis of organic carbonates can be catalyzed by both acid and base, and generally exhibits a U-shaped pH-rate profile. researchgate.netpsu.eduresearchgate.netnih.gov At low pH, the reaction is catalyzed by hydronium ions, which protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In neutral to mildly acidic conditions, a water-catalyzed pathway may dominate. Under basic conditions, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon, leading to a rapid increase in the rate of hydrolysis. nih.gov

The hydrolysis of aryl alkyl carbonates, such as the title compound, can proceed through different mechanisms depending on the pH. The rate of hydrolysis is generally slow at neutral pH but increases significantly in acidic or basic conditions. For instance, studies on analogous phenol carbonate esters have demonstrated this pH-dependent reactivity.

Interactive Table: pH-Rate Profile for the Hydrolysis of a Model Phenyl Carbonate Ester

| pH | Rate Constant (s⁻¹) | Dominant Mechanism |

| 2 | 1.0 x 10⁻⁶ | Acid-catalyzed |

| 4 | 2.5 x 10⁻⁷ | Acid-catalyzed/Water-catalyzed |

| 7 | 1.5 x 10⁻⁸ | Water-catalyzed |

| 10 | 3.0 x 10⁻⁶ | Base-catalyzed |

| 12 | 3.0 x 10⁻⁴ | Base-catalyzed |

Note: The data in this table is illustrative and based on typical pH-rate profiles for aryl carbonate esters.

Solvent effects also play a critical role in the stability and reactivity of the carbonate group. Polar protic solvents, such as water and alcohols, can participate in hydrolysis and transesterification reactions, respectively. The polarity of the solvent can influence the stability of charged intermediates and transition states. For example, in the context of sodium-ion batteries, the solvation of Na+ ions by carbonate ester solvents like ethylene carbonate and diethyl carbonate has been studied, indicating strong interactions between the solvent and cations which can influence the reactivity of the carbonate group. rsc.orgresearchgate.netresearchgate.netmdpi.com The choice of solvent can also affect the equilibrium of transesterification reactions.

Selective cleavage and modification of the carbonate linkage can be achieved through various catalytic methods.

Organocatalysis: Organocatalysts, such as N-heterocyclic carbenes (NHCs) and certain amines, can be employed for the transesterification of carbonates. These catalysts typically operate under mild conditions and can offer high selectivity. For instance, NHCs are known to activate carbonyl compounds towards nucleophilic attack. While specific studies on hexyl 3-(4-iodophenyl)butyl carbonate are not available, the principles of organocatalytic ester and carbonate transformations are well-established.

Metal Catalysis: A wide range of metal catalysts are effective for the transesterification of carbonates. acs.orgmdpi.comnih.govsrrcvr.ac.innih.gov Homogeneous catalysts like sodium methoxide are highly active but can be sensitive to water and carbon dioxide. nih.gov Heterogeneous catalysts, such as metal oxides (e.g., MgO, CaO, CeO2-La2O3) and double metal cyanide complexes (e.g., Fe-Mn), offer advantages in terms of catalyst separation and reusability. mdpi.comnih.govsrrcvr.ac.innih.gov These catalysts have been shown to be effective in the transesterification of both cyclic and acyclic carbonates with alcohols. acs.orgnih.govnih.govrsc.org The mechanism often involves the activation of the alcohol by the basic sites on the catalyst surface, followed by nucleophilic attack on the carbonate carbonyl.

Interactive Table: Performance of Various Catalysts in the Transesterification of Propylene Carbonate with Methanol (B129727)

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to Dimethyl Carbonate (%) |

| CH₃ONa | 60 | >95 | >99 |

| MgO | 150 | 85 | 98 |

| CaO | 120 | 92 | 97 |

| Fe-Mn Double Metal Cyanide | 160 | 98 | >99 |

Note: This table presents typical data for the transesterification of a model cyclic carbonate, which illustrates the efficacy of different catalyst types.

Functionalization of the Iodophenyl Moiety via Transition Metal-Catalyzed Cross-Coupling Reactions

The iodophenyl group is a versatile handle for the synthesis of more complex molecules through transition metal-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive substrates in these transformations.

Palladium catalysts are widely used for the formation of new bonds at the aryl iodide position. acs.orgorganic-chemistry.orgwikipedia.orglibretexts.org

C-C Bond Formation: Reactions such as the Suzuki-Miyaura coupling (with boronic acids or esters), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Stille coupling (with organostannanes) allow for the introduction of a wide variety of carbon-based substituents. libretexts.org Aryl iodides are generally excellent substrates for these reactions, often proceeding under mild conditions with high yields. The choice of ligand on the palladium catalyst is crucial for achieving high efficiency and functional group tolerance. nih.gov

C-N Bond Formation: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines. nih.govdntb.gov.ua Aryl iodides are highly reactive in these reactions, allowing for the synthesis of a diverse range of aniline derivatives. The reaction conditions, including the choice of base and ligand, can be tuned to accommodate a wide range of amine coupling partners. nih.govnih.gov

C-O Bond Formation: The palladium-catalyzed coupling of aryl halides with alcohols or phenols to form aryl ethers is also a well-established transformation. While generally more challenging than C-C and C-N coupling, the use of specialized ligands has expanded the scope of this reaction to include aryl iodides.

Interactive Table: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Iodides

| Reaction Type | Coupling Partner | Catalyst System | Typical Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 90-98 |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 85-95 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 90-99 |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 80-95 |

Note: This table provides representative examples of common palladium-catalyzed cross-coupling reactions with aryl iodides.

The primary limitation of these reactions can be steric hindrance, particularly from substituents ortho to the iodide. Additionally, the presence of other reactive functional groups in the coupling partners can sometimes lead to side reactions, although the high chemoselectivity of many modern catalyst systems often mitigates these issues.

In addition to traditional palladium catalysis, several emerging methodologies offer alternative approaches for the functionalization of aryl halides.

Photoinduced Cross-Coupling: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds. nih.govacs.orgnih.govrsc.org These reactions often proceed under mild, metal-free or metal-catalyzed conditions. For aryl iodides, photoinduced reactions can generate aryl radicals, which can then engage in various coupling reactions. nih.govrsc.orgrsc.org This approach can offer different reactivity and selectivity profiles compared to traditional cross-coupling methods. For instance, visible-light-induced cross-coupling of aryl iodides with hydrazones has been reported to proceed via an electron donor-acceptor (EDA) complex. rsc.org

Electro-organic Cross-Coupling: Electrochemistry provides another means of activating aryl halides for cross-coupling reactions. researchgate.net These methods can avoid the use of stoichiometric chemical reductants or oxidants. Nickel-catalyzed electrochemical cross-couplings of aryl iodides with various partners have been developed. researchgate.net These reactions can be highly efficient and offer a sustainable alternative to traditional methods.

Chemoselective Reactivity of the Butyl and Hexyl Chains: Strategies for Selective Functionalization and Derivatization

The butyl and hexyl chains in hexyl 3-(4-iodophenyl)butyl carbonate are composed of unactivated C-H bonds, which are generally less reactive than the carbonate and aryl iodide functionalities. However, under specific conditions, these alkyl chains can be selectively functionalized.

The primary challenge in the functionalization of these chains is achieving selectivity for a particular C-H bond (e.g., terminal vs. internal) and avoiding reaction at the more reactive sites of the molecule.

Strategies for Selective Functionalization:

Directed C-H Activation: While the target molecule lacks a directing group in close proximity to the alkyl chains, this strategy is a powerful tool for the selective functionalization of C-H bonds in other contexts.

Radical-Based Reactions: Free radical reactions, often initiated by light or a radical initiator, can be used to functionalize alkyl chains. For example, under certain conditions, radical halogenation could be achieved, although this would likely compete with reactions at the aryl iodide.

Photocatalytic C-H Functionalization: Recent advances in photoredox catalysis have enabled the functionalization of unactivated C-H bonds. For example, the photocatalytic functionalization of alkyl groups in aryl alkyl ethers has been reported, proceeding through the single-electron oxidation of the arene. rsc.org A similar approach could potentially be applied to activate the C-H bonds of the alkyl chains in the target molecule, particularly those alpha to the carbonate oxygen, although the iodophenyl group would also be susceptible to redox processes.

Terminal-Selective Functionalization: Methodologies have been developed for the selective functionalization of the terminal methyl groups of linear alkanes. nih.gov These often involve a "chain-walking" mechanism where a metal catalyst migrates along the alkyl chain to the terminal position before effecting a cross-coupling reaction. nih.gov

The chemoselective derivatization of the butyl and hexyl chains in the presence of the more reactive iodophenyl and carbonate groups would require carefully chosen reaction conditions to exploit the subtle differences in reactivity. The development of such selective transformations remains a significant area of research in modern organic synthesis.

Exploration of Radical Chemistry Involving the Carbon-Iodine Bond and its Synthetic Utility

The carbon-iodine (C-I) bond within the 4-iodophenyl moiety of hexyl 3-(4-iodophenyl)butyl carbonate is the most labile site for initiating radical chemistry. The relatively low bond dissociation energy of the C-I bond in aryl iodides makes it susceptible to homolytic cleavage, a process that can be induced by various means, including photolysis, thermolysis, or the action of radical initiators. This cleavage results in the formation of a highly reactive 4-(3-((hexyloxy)carbonyl)butyl)phenyl radical and an iodine radical.

The generation of aryl radicals from aryl iodides is a cornerstone of modern synthetic organic chemistry, providing a pathway to form new carbon-carbon and carbon-heteroatom bonds under conditions that are often milder than traditional ionic reaction pathways. The synthetic utility of these intermediates is vast, encompassing a range of transformations such as addition to multiple bonds, cyclization reactions, and cross-coupling processes.

Generation of the Aryl Radical:

The formation of the 4-(3-((hexyloxy)carbonyl)butyl)phenyl radical from hexyl 3-(4-iodophenyl)butyl carbonate can be achieved through several established methods for aryl iodide activation. Photochemical cleavage, by irradiating the compound with UV light, offers a clean method for C-I bond homolysis. Alternatively, radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a hydrogen atom donor like tributyltin hydride can facilitate the generation of the aryl radical through a chain reaction mechanism. Transition metal catalysis and even mechanical force using piezoelectric materials represent more contemporary approaches to achieve this transformation.

Synthetic Utility of the Generated Aryl Radical:

Once formed, the 4-(3-((hexyloxy)carbonyl)butyl)phenyl radical can participate in a variety of synthetic transformations. The specific reaction pathway is dictated by the reaction conditions and the nature of the other reactants present.

Intramolecular Cyclization: The presence of the butyl carbonate side chain in the molecule opens up the possibility of intramolecular radical cyclization reactions. Depending on the reaction conditions, the aryl radical could potentially attack a C-H bond on the butyl chain, leading to the formation of a new ring system. The regioselectivity of such a cyclization would be governed by the stability of the resulting radical and the transition state energies of the competing pathways.

Intermolecular Addition Reactions: In the presence of suitable trapping agents, the aryl radical can undergo intermolecular addition reactions. For instance, reaction with electron-deficient alkenes can lead to the formation of a new carbon-carbon bond, a process known as the Meerwein arylation. Similarly, addition to arenes can furnish biaryl structures.

Hydrogen Atom Abstraction: In the absence of other reactive partners, the aryl radical can abstract a hydrogen atom from a donor molecule to yield hexyl 3-phenylbutyl carbonate. This is often considered a side reaction but can be the primary pathway under specific conditions.

The following table summarizes hypothetical reaction conditions for the generation and subsequent reaction of the 4-(3-((hexyloxy)carbonyl)butyl)phenyl radical, based on known chemistry of similar aryl iodides.

| Entry | Radical Generation Method | Reaction Partner | Potential Product |

| 1 | UV Photolysis (254 nm) | None (in H-donor solvent) | Hexyl 3-phenylbutyl carbonate |

| 2 | AIBN, Bu3SnH | Acrylonitrile | Hexyl 3-(4-(2-cyanoethyl)phenyl)butyl carbonate |

| 3 | Pd(OAc)2, PPh3 | Benzene | Hexyl 3-(biphenyl-4-yl)butyl carbonate |

Computational Chemistry and Theoretical Modeling of Hexyl 3 4 Iodophenyl Butyl Carbonate

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure, Geometry Optimization, and Energetic Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of hexyl 3-(4-iodophenyl)butyl carbonate. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Geometry optimization is a primary step, where computational methods are used to find the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. For a molecule with considerable conformational flexibility, such as this one, identifying the global minimum energy structure is crucial. Methods like the B3LYP functional combined with a suitable basis set, such as 6-311G(d,p), are commonly employed for organic molecules. researchgate.netmdpi.com For molecules containing heavy atoms like iodine, basis sets that include effective core potentials or are specifically parameterized for such elements are necessary for accurate predictions. reed.edu

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electrons throughout the molecule, which are essential for understanding its stability and polarity.

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.com The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, with its energy level indicating the molecule's electrophilicity. youtube.com

For hexyl 3-(4-iodophenyl)butyl carbonate, the HOMO is expected to be localized on the electron-rich regions, such as the iodophenyl ring or the oxygen atoms of the carbonate group. The LUMO is likely to be distributed over the aromatic ring or associated with the antibonding σ* orbital of the C–I bond, suggesting these sites are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. youtube.com

Reactivity descriptors derived from these calculations, such as chemical potential, hardness, and softness, provide quantitative measures of the molecule's reactivity. These descriptors help in predicting how the molecule will interact with other chemical species and which reaction pathways might be favored.

Interactive Table: Hypothetical Frontier Molecular Orbital (FMO) Properties This table presents illustrative data for the FMOs of Hexyl 3-(4-iodophenyl)butyl carbonate, as would be calculated using DFT methods.

| Parameter | HOMO | LUMO |

| Energy (eV) | -6.25 | -0.85 |

| Energy Gap (eV) | \multicolumn{2}{ | c |

| Primary Localization | Iodophenyl Ring, Carbonate Oxygen Atoms | Aromatic Ring, C-I Antibonding Orbital |

| Reactivity Implication | Nucleophilic/Electron-Donating Sites | Electrophilic/Electron-Accepting Sites |

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be analyzed using various population analysis schemes (e.g., Mulliken, Natural Bond Orbital [NBO]). NBO analysis, in particular, provides a chemically intuitive picture of charge distribution and bonding interactions. walisongo.ac.id

A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's electron density surface. walisongo.ac.id The MEP map uses a color scale to represent electrostatic potential, where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles).

For hexyl 3-(4-iodophenyl)butyl carbonate, the MEP map would likely show a significant negative potential around the carbonyl oxygen of the carbonate group, highlighting its nucleophilic character. Conversely, a region of positive electrostatic potential, known as a sigma-hole (σ-hole), is expected along the extension of the C–I bond. researchgate.net This σ-hole makes the iodine atom a potential halogen bond donor, allowing it to interact favorably with Lewis bases or nucleophiles. The hydrogen atoms of the alkyl chains would exhibit moderately positive potential.

Interactive Table: Hypothetical Natural Bond Orbital (NBO) Partial Atomic Charges This table shows representative calculated partial charges on key atoms of Hexyl 3-(4-iodophenyl)butyl carbonate, illustrating the expected charge distribution.

| Atom | Atom Number (Exemplary) | Partial Charge (a.u.) |

| Iodine (I) | I | +0.15 |

| Carbonyl Carbon (C=O) | C | +0.75 |

| Carbonyl Oxygen (C=O) | O | -0.60 |

| Ester Oxygen (C-O-C) | O | -0.55 |

| Aromatic Carbon (bonded to I) | C | -0.20 |

Conformational Analysis and Molecular Dynamics Simulations for Elucidating Solution-State Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a method to study the time-dependent behavior of the molecule, including its conformational changes and interactions with its environment. nih.gov In an MD simulation, the molecule is placed in a simulation box, often with explicit solvent molecules, and the classical equations of motion are solved for every atom over a period of time. This approach allows for the observation of how the molecule behaves in a solution state, which is often more relevant to experimental conditions than gas-phase calculations.

MD simulations can reveal:

The preferred conformations of the alkyl chains in different solvents.

The dynamics of intermolecular interactions, such as hydrogen bonding or halogen bonding with solvent molecules.

For instance, simulations could show the hexyl chain folding back to interact with the aromatic ring or extending into the solvent. Such studies are vital for understanding how the molecule interacts with other molecules, such as in biological systems or material science applications. rsc.orgnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Correlation with Experimental Data

Computational chemistry is widely used to predict spectroscopic data, which can be invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The process typically involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For accurate predictions, it is often necessary to average the results over several low-energy conformers. compchemhighlights.orggithub.io Specific functionals and basis sets have been developed that provide high accuracy for NMR predictions. nih.gov For organoiodine compounds, basis sets that can adequately describe the electron distribution around the iodine atom, such as 6-311G*, are essential for reliable results. reed.edu

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the prediction of an infrared (IR) spectrum. These calculations are performed by determining the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the molecule's normal modes of vibration. Comparing the calculated spectrum with an experimental one can help confirm the structure and assign specific absorption bands to particular molecular motions, such as the characteristic C=O stretch of the carbonate group or C-I stretching vibrations.

Interactive Table: Hypothetical Comparison of Predicted vs. Expected Spectroscopic Data This table illustrates how computational data for Hexyl 3-(4-iodophenyl)butyl carbonate would be presented and compared against expected values.

| Parameter | Key Functional Group | Predicted Value | Expected Experimental Range |

| ¹³C NMR Chemical Shift (ppm) | Carbonyl Carbon (C=O) | 154.5 | 150-160 ppm |

| ¹H NMR Chemical Shift (ppm) | Aromatic Protons (ortho to I) | 7.70 | 7.6-7.8 ppm |

| IR Frequency (cm⁻¹) | Carbonyl Stretch (ν C=O) | 1745 | 1740-1760 cm⁻¹ |

Computational Studies on Reaction Mechanisms, Transition State Elucidation, and Energy Barriers for Chemical Transformations

Theoretical modeling is indispensable for investigating the mechanisms of chemical reactions. It allows for the characterization of structures that are often too fleeting to be observed experimentally, such as transition states. mit.eduresearchgate.net

A potential reaction for hexyl 3-(4-iodophenyl)butyl carbonate could be its hydrolysis or its reaction with a nucleophile. To study such a reaction computationally, the following steps are typically taken:

Reactant and Product Optimization: The geometries of the reactants and products are fully optimized.

Transition State (TS) Search: A search is performed to locate the transition state structure connecting the reactants and products. A TS is a first-order saddle point on the potential energy surface and its structure provides insight into the geometry of the reaction's highest energy point. acs.org

Frequency Calculation: Vibrational frequency calculations are performed on the located TS. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS to confirm that it correctly connects the desired reactants and products.

Energy Barrier Calculation: The energy difference between the transition state and the reactants gives the activation energy (energy barrier) for the reaction, which is a key determinant of the reaction rate.

By mapping out the entire energy profile of a reaction, computational studies can provide a detailed understanding of the reaction mechanism, identify key intermediates, and predict the feasibility and kinetics of chemical transformations.

Advanced Research Applications of Hexyl 3 4 Iodophenyl Butyl Carbonate and Its Derivatives

Utilization as a Versatile Building Block in Complex Multi-Step Organic Synthesis

The true utility of a chemical compound in synthesis is often defined by its ability to serve as a scaffold upon which molecular complexity can be built. Hexyl 3-(4-iodophenyl)butyl carbonate is distinguished by two key reactive sites—the carbonate group and the carbon-iodine bond—which can be manipulated independently to construct elaborate molecular architectures.

The carbonate moiety in hexyl 3-(4-iodophenyl)butyl carbonate can be viewed as a protected or masked hydroxyl group. This functionality allows for its strategic removal under specific chemical conditions to unmask a secondary alcohol, which can then serve as a point for further synthetic elaboration. The selective cleavage of the carbonate ester bond provides a pathway to a variety of other functional groups, transforming the original scaffold into new, valuable intermediates.

Standard hydrolysis conditions, such as saponification using a strong base like sodium hydroxide, would cleave the carbonate to yield 3-(4-iodophenyl)butan-1-ol. This newly revealed alcohol is a versatile functional handle that can be readily converted into other groups. For instance, oxidation of the secondary alcohol would produce the corresponding ketone, 4-(4-iodophenyl)butan-2-one. Alternatively, it could be transformed into an azide (B81097) for subsequent reduction to an amine or participation in click chemistry reactions. This strategic unmasking and modification empower chemists to introduce a wide array of functionalities precisely where they are needed.

| Initial Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Carbonate Ester | Hydrolysis (Saponification) | NaOH or KOH | Secondary Alcohol |

| Secondary Alcohol | Oxidation | PCC, DMP, or Swern conditions | Ketone |

| Secondary Alcohol | Nucleophilic Substitution | 1. TsCl, pyridine; 2. NaN3 | Azide |

| Secondary Alcohol | Etherification | NaH, then R-X (e.g., CH3I) | Ether |

The 4-iodophenyl group is arguably the most valuable feature of the molecule for creating advanced probes and reagents. Aryl iodides are highly prized precursors in transition metal-catalyzed cross-coupling reactions. fiveable.menih.gov The carbon-iodine bond is sufficiently reactive to participate in a wide range of C-C and C-heteroatom bond-forming reactions, most notably those catalyzed by palladium complexes. fiveable.me

This reactivity allows for the direct attachment of various reporter groups to the aromatic ring. For example, a Suzuki-Miyaura coupling reaction could be used to append a boronic acid-functionalized fluorophore, creating a fluorescent probe. Similarly, a Sonogashira coupling could install a terminal alkyne, which can then be used for "click" chemistry to attach a wide variety of tags. The ability to easily conjugate this molecule to other functional units makes it an excellent precursor for designing custom labeling reagents for tracking substances in complex, non-biological matrices or for creating probes to study interactions in synthetic chemical systems.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh3)4, Base | Biaryl or Aryl-Alkene |

| Heck Coupling | Alkene | Pd(OAc)2, PPh3, Base | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2, CuI, Base | Aryl-Alkyne |

| Buchwald-Hartwig Amination | Amine | Pd2(dba)3, Ligand, Base | Aryl-Amine |

Exploration in Materials Science: Precursor for Specialty Polymers or Functional Materials

The structural attributes of hexyl 3-(4-iodophenyl)butyl carbonate also suggest its potential utility in the field of materials science. The presence of a polymerizable handle (the aryl iodide) allows for its incorporation into polymer backbones, while the entire molecule can be used to impart specific properties to functional materials.

Aryl halides, particularly iodides, can serve as monomers in various step-growth polymerization reactions based on cross-coupling chemistry. For instance, polymerization via Suzuki or Sonogashira coupling reactions with appropriate di-functional co-monomers could produce novel conjugated polymers. The incorporation of the 3-(4-iodophenyl)butyl carbonate unit would introduce a flexible, non-conjugated spacer into the polymer backbone, potentially tuning the material's solubility, processability, and solid-state morphology.

Furthermore, the high atomic number of iodine means that polymers containing this monomer would exhibit a high refractive index and increased radiopacity. nih.govrsc.orgresearchgate.net These properties are desirable for specialty optical materials, such as advanced coatings or components for optical devices, and for developing radiopaque polymers for non-destructive testing and analysis of industrial components.

The molecule could be incorporated as a pendant group onto an existing polymer backbone. In this role, the cleavable carbonate linkage could be exploited to create responsive or "smart" materials. For example, a material could be designed where the carbonate bond is stable under neutral conditions but cleaves upon exposure to a specific chemical stimulus (e.g., a strong acid or base). This cleavage would release hexanol and alter the polarity and physical properties of the material, causing it to swell, dissolve, or change its surface characteristics in response to the trigger. The iodophenyl group could also serve as a site for post-polymerization modification, allowing the material's properties to be fine-tuned after its initial synthesis.

Development of Novel Chemical Tags and Reporter Molecules for Research Methodologies Beyond Biological Systems

Beyond its role as a synthetic building block, the inherent properties of the iodine atom make hexyl 3-(4-iodophenyl)butyl carbonate a candidate for the development of specialized tags and reporters for advanced analytical techniques.

The most direct application is leveraging the iodine atom as a unique elemental tag. Iodine has a high atomic mass and a distinct isotopic pattern that can be detected with exceptional sensitivity by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). researchgate.net By attaching this molecule to a target analyte or material, the iodine serves as a quantifiable tag, enabling precise measurement of the tagged substance at very low concentrations. This could be valuable in environmental tracing studies or for quality control in manufacturing processes where precise quantification of a tagged component is required.

Additionally, the aryl iodide is a well-established precursor for radioiodination. nih.govnih.gov The stable iodine-127 atom can be readily exchanged for a radioactive isotope, such as Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I). This would transform the molecule into a radiotracer. While often used in biology, such tracers have important non-biological applications, including process diagnostics in chemical engineering (e.g., monitoring flow and mixing in industrial reactors) and in hydrological studies to trace the movement of water and pollutants. The long half-life of ¹²⁵I (approximately 60 days) makes it particularly suitable for studies that occur over extended periods. nih.gov

Investigation of Sustainable Synthesis and Degradation Pathways within Environmental Chemistry Frameworks

The increasing focus on green chemistry principles necessitates a thorough evaluation of the lifecycle of synthetic compounds, from their creation to their ultimate environmental fate. For hexyl 3-(4-iodophenyl)butyl carbonate, this involves exploring sustainable synthesis methods that minimize hazardous waste and investigating its degradation pathways to understand its persistence and transformation in the environment. This section reviews potential green synthetic routes and examines abiotic and biotic degradation mechanisms, excluding toxicological assessments.

Sustainable Synthesis Methodologies

Traditional synthesis of organic carbonates often involves hazardous reagents like phosgene (B1210022). rsc.orgresearchgate.net Modern sustainable approaches, however, seek to replace these with greener alternatives, improve atom economy, and utilize catalytic systems under solvent-free or benign solvent conditions. rsc.orgresearchgate.net While specific research on the sustainable synthesis of hexyl 3-(4-iodophenyl)butyl carbonate is not prominent, plausible green routes can be extrapolated from established methods for creating similar aryl-alkyl carbonates.

One of the most promising green methods is the transcarbonation (or carbonate interchange) reaction. rsc.org This approach would involve reacting a precursor alcohol, 3-(4-iodophenyl)butan-1-ol, with a green dialkyl carbonate, such as dimethyl carbonate (DMC), which serves as both a reagent and a solvent. rsc.orgnih.gov The reaction can be catalyzed by a variety of systems, with a focus on heterogeneous catalysts that allow for easy separation and recycling. Nano-crystalline alkali-promoted metal oxides, for instance, have demonstrated high efficacy in solventless carbonate synthesis, achieving complete conversion and 100% selectivity under optimized conditions. rsc.orgresearchgate.net Such processes offer high atom economy and a significantly improved environmental factor (E-factor). rsc.orgresearchgate.net

Another green avenue is the direct synthesis from CO2, an abundant and non-toxic C1 feedstock. rsc.org This would typically involve the reaction of an epoxide precursor with carbon dioxide, although for a linear carbonate like hexyl 3-(4-iodophenyl)butyl carbonate, a multi-step approach involving CO2-derived intermediates would be more likely. The oxidative carbonylation of the corresponding alcohol and aryl iodide precursors also represents a potential route, aligning with green chemistry goals by utilizing carbon monoxide in a catalytic cycle. rsc.org

Table 1: Comparison of Potential Catalytic Systems for Green Carbonate Synthesis

| Catalytic System | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Alkali-Promoted MgO | Alcohol, Dimethyl Carbonate | 140°C, Solvent-free | High conversion & selectivity, high atom economy, reusable catalyst. rsc.orgresearchgate.net |

| Potassium Carbonate (K2CO3) | Phenol, Glycerol Carbonate | 140-170°C, Solvent-free | Active and low-cost catalyst for alkylation/transcarbonation. acs.org |

| Acidic Exchange Resins | Diol, Dimethyl Carbonate | Reflux | Avoids basic conditions, useful for specific substrates. nih.gov |

Environmental Degradation Pathways

The environmental persistence of hexyl 3-(4-iodophenyl)butyl carbonate is determined by its susceptibility to various degradation processes. The molecule contains three key functional components that dictate its likely degradation pathways: the iodinated aromatic ring, the carbonate ester linkage, and the hexyl alkyl chain.

Abiotic Degradation: Photocatalytic degradation is a primary abiotic pathway for the breakdown of persistent organic pollutants. nih.govmdpi.com This advanced oxidation process utilizes semiconductor materials to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can attack the molecule. mdpi.commdpi.com The degradation of hexyl 3-(4-iodophenyl)butyl carbonate would likely be initiated by •OH radical attack on the aromatic ring, leading to hydroxylation and subsequent ring cleavage. mdpi.com The carbonate ester bond is susceptible to hydrolysis, a process that can be accelerated by changes in pH and temperature, breaking the molecule into 3-(4-iodophenyl)butan-1-ol, hexanol, and carbon dioxide. Furthermore, the carbon-iodine bond can undergo photolytic cleavage under UV irradiation, a known degradation route for iodinated aromatic compounds, resulting in dehalogenation. researchgate.net

Biotic Degradation: Microbial degradation is a crucial mechanism for the complete removal of organic compounds from the environment. nih.govnih.gov The biodegradation of hexyl 3-(4-iodophenyl)butyl carbonate would likely proceed through several enzymatic pathways.

Ester Cleavage: Esterase enzymes produced by a wide range of microorganisms can hydrolyze the carbonate linkage, which is structurally similar to a carboxylester bond. This initial step would mirror chemical hydrolysis, yielding the corresponding alcohol fragments.

Dehalogenation: Microbes can dehalogenate aromatic compounds either aerobically or anaerobically. Reductive dehalogenation, where the halogen is removed and replaced with a hydrogen atom, is a common pathway for aryl halides. nih.gov

Aromatic Ring Cleavage: Once dehalogenated, the resulting phenyl derivative can be attacked by dioxygenase enzymes, which hydroxylate the ring and prepare it for cleavage, funneling the fragments into central metabolic pathways like the Krebs cycle. nih.govresearchgate.net

Alkyl Chain Oxidation: The hexyl and butyl chains would be degraded through β-oxidation, a common microbial pathway for breaking down fatty acids and other alkyl chains.

Table 2: Potential Degradation Products of Hexyl 3-(4-iodophenyl)butyl Carbonate

| Degradation Pathway | Initiating Process | Key Intermediates / Final Products |

|---|---|---|

| Hydrolysis (Abiotic/Biotic) | Cleavage of ester bond | 3-(4-iodophenyl)butan-1-ol, 1-Hexanol, Carbon Dioxide |

| Photolysis (Abiotic) | UV irradiation, ROS attack | Hydroxylated aromatics, 3-phenylbutan-1-ol, Carbonate radicals. rsc.org |

| Microbial Oxidation (Biotic) | Dioxygenase attack | Catechol derivatives (following dehalogenation), Phenylacetic acid derivatives. nih.govresearchgate.net |

The investigation into these sustainable synthesis and degradation pathways is essential for framing the environmental profile of hexyl 3-(4-iodophenyl)butyl carbonate within the principles of green and environmental chemistry.

Q & A

Q. What is the recommended synthetic route for hexyl 3-(4-iodophenyl)butyl carbonate, and how can purity be optimized?

- Methodological Answer : A two-step approach is typically employed:

Intermediate Synthesis : React 4-iodophenylbutanol with a carbonylating agent (e.g., phosgene or bis(trichloromethyl) carbonate) to form the corresponding chloroformate intermediate.

Esterification : Treat the intermediate with hexanol under basic conditions (e.g., pyridine or triethylamine) to yield the target carbonate ester.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity can exceed 95% with careful solvent selection and gradient optimization .

- Key Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (≥98% by area normalization).

Q. Which spectroscopic techniques are critical for structural confirmation of hexyl 3-(4-iodophenyl)butyl carbonate?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify the hexyl chain (δ 0.8–1.6 ppm), aromatic protons (δ 7.2–7.8 ppm), and carbonate-linked CH₂ groups (δ 4.0–4.3 ppm).

- ¹³C NMR : Confirm the carbonyl carbon (δ ~155 ppm) and iodine-substituted aromatic carbons (δ ~138 ppm).

- FT-IR : Look for C=O stretch (~1750 cm⁻¹) and C-O-C asymmetric stretch (~1250 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for C₁₇H₂₃IO₃ (calculated: 426.06 g/mol).

- Cross-Validation : Compare spectral data with structurally analogous esters (e.g., tert-butyl aryl carbonates) to resolve ambiguities .

Advanced Research Questions

Q. How does the 4-iodophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The iodine atom acts as both an electron-withdrawing group (via inductive effects) and a steric hindrance factor:

- Electronic Effects : Enhances electrophilicity at the carbonate carbonyl, accelerating reactions with nucleophiles (e.g., amines or thiols).

- Steric Effects : The bulky iodophenyl group may slow reactions at the β-carbon of the butyl chain.

- Comparative Studies : Replace iodine with bromo/chloro analogs (e.g., 4-bromophenyl derivatives) to isolate electronic vs. steric contributions. Use kinetic studies (e.g., pseudo-first-order conditions) to quantify rate differences .

Q. What solvent systems are optimal for studying the compound’s stability under thermal stress?

- Methodological Answer : Conduct accelerated stability testing in:

- Polar Aprotic Solvents : Acetonitrile or DMF to assess hydrolysis resistance.

- Aqueous Buffers : pH 2–12 to evaluate susceptibility to acid/base degradation.

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >200°C for carbonate esters).

- Data Interpretation : Compare with stability profiles of hexyl phthalate derivatives, noting enhanced thermal stability due to the aromatic iodide moiety .

Q. How can computational modeling predict interactions between hexyl 3-(4-iodophenyl)butyl carbonate and biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., esterases or cytochrome P450 isoforms).

- MD Simulations : Assess conformational stability in lipid bilayers to predict membrane permeability.

- Parameterization : Derive partial charges and van der Waals radii from crystallographic data of iodinated aromatics (e.g., 4-iodobenzene derivatives) .

Key Considerations for Contradictory Data

- Discrepancies in Melting Points : If conflicting reports exist, verify crystallization solvents (e.g., hexane vs. ethanol) and DSC heating rates (e.g., 5°C/min vs. 10°C/min) .

- Conflicting Reactivity Data : Replicate experiments under inert atmospheres (Ar/N₂) to rule out oxidation side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.